molecular formula C18H27N7O2 B14109356 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14109356
M. Wt: 373.5 g/mol
InChI Key: GJPHSANXQWQUNP-UHFFFAOYSA-N
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Description

8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of imidazo[2,1-f]purine and piperazine moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2-(4-ethylpiperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups .

Scientific Research Applications

8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of imidazo[2,1-f]purine and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H27N7O2

Molecular Weight

373.5 g/mol

IUPAC Name

6-[2-(4-ethylpiperazin-1-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H27N7O2/c1-5-22-6-8-23(9-7-22)10-11-24-12(2)13(3)25-14-15(19-17(24)25)21(4)18(27)20-16(14)26/h5-11H2,1-4H3,(H,20,26,27)

InChI Key

GJPHSANXQWQUNP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C

Origin of Product

United States

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